1,1,3,3-Tetraethoxypropane-1,3-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

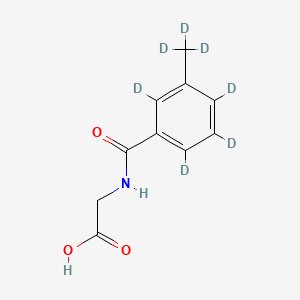

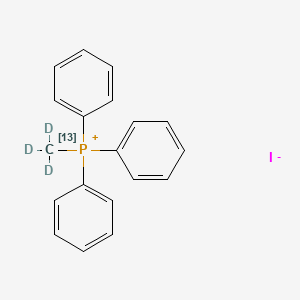

1,1,3,3-Tetraethoxypropane-1,3-d2 (TEP-d2) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. It is a colorless liquid with a low boiling point and is soluble in organic solvents. In addition, it is non-toxic, non-flammable, and relatively inexpensive. TEP-d2 has been used in a variety of laboratory experiments, including analytical chemistry, organic synthesis, and biochemistry. It has also been found to have potential applications in medicine and pharmacology.

Applications De Recherche Scientifique

Synthesis of Radiolabeled Compounds : The synthesis of 1,1,3,3-tetraethoxypropane-1,2,3-14C3 from paraldehyde is a notable application. This compound is used to form malondialdehyde-1,2,3-14C3, which has applications in radiolabeling for research purposes (Bienkowski, Tuttle, & Marnett, 1980).

Reduction of Organic Functions : 1,2,3-Trimethoxypropane, which can be derived from glycerol, has been used as a solvent for the reduction of various organic functions. This process involves 1,1,3,3-tetramethyldisiloxane (TMDS) as a hydride source and demonstrates the solvent's utility in organic synthesis (Sutter et al., 2013).

Studies in Analytical Biochemistry : Analytical biochemistry research has used 1,1,3,3-[1,2,3-14C]Tetraethoxypropane to study its hydrolysis and the quantitation of malondialdehyde produced, which has implications in understanding biochemical pathways and reactions (Marnett, Bienkowski, Raban, & Tuttle, 1979).

Conformational Dynamics in Organic Chemistry : Research into the conformational dynamics of related compounds like Tetraisopropylmethane provides insights into the behavior of similar compounds in solution, which is essential for understanding chemical reactions and properties (Anderson et al., 2002).

Reactions with Hydrogen Sulfide Species : The interaction of related compounds such as 1,3-dichloropropene with hydrogen sulfide species in anoxic aqueous solutions has been studied, providing insights into chemical reactions relevant to agriculture and environmental chemistry (Zheng et al., 2006).

Nucleic Acid Reactions : The reaction of 1,1,3,3-tetraethoxypropane with guanosine under acidic conditions has been studied, leading to the formation of diastereomeric residues linked to guanine base. This research is important for understanding DNA-protein interactions and mutagenesis (Seto et al., 1991).

Oligomerization of Hydrosiloxanes : Oligomerization reactions of compounds like 1,3-dihydro-1,1,3,3-tetramethyldisiloxane catalyzed by specific agents have been studied, which is relevant in materials science and polymer chemistry (Chojnowski et al., 2006).

Synthesis of Malondialdehyde Isotopologues : The synthesis of deuterium-labeled 1,1,3,3-tetraethoxypropane, a precursor to malondialdehyde, has applications in studies requiring isotopic labeling, particularly in biological and medical research (Basu & Marnett, 1985).

Propriétés

IUPAC Name |

1,1,1,2,2-pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNAJYDRSIKJS-DEHFLJNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

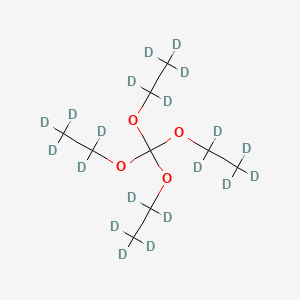

[2H]C([2H])([2H])C([2H])([2H])OC(OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,2-Pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

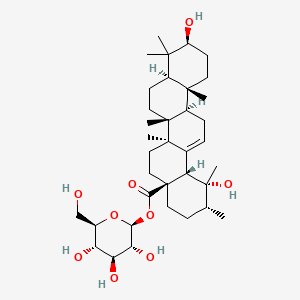

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)